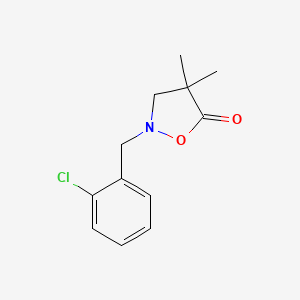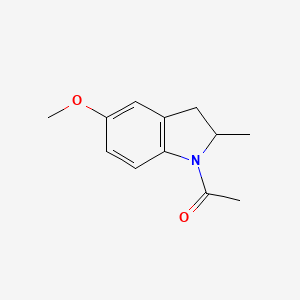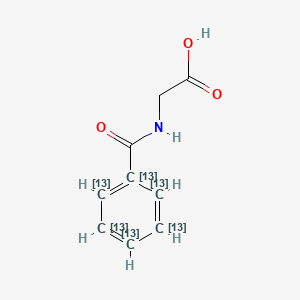
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid is a labeled compound used in various scientific research fields. The compound is characterized by the presence of six carbon-13 isotopes in the cyclohexatriene ring, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves multiple steps. One common method is the substitution of hydrogen atoms on the cyclohexene ring with carboxyl groups through reactions such as oxidation, acylation, or chlorination . The specific conditions and reagents used can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle isotopically labeled compounds safely and efficiently.
化学反应分析
Types of Reactions
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
Industry: Applied in the synthesis of polymers and other high-value chemicals.
作用机制
The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves its interaction with molecular targets through isotopic labeling. The labeled carbon atoms allow researchers to track the compound’s behavior and interactions in various systems. This helps in understanding the molecular pathways and targets involved in its effects .
相似化合物的比较
Similar Compounds
Tetracosanoic acid (1,2,3,4,5,6-13C6): Another isotopically labeled compound used in similar applications.
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid: A compound with multiple carboxyl groups used in polymer synthesis and other chemical applications.
Uniqueness
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR studies and other applications requiring precise tracking of molecular interactions .
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
185.13 g/mol |
IUPAC 名称 |
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChI 键 |
QIAFMBKCNZACKA-ZXJNGCBISA-N |
手性 SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)NCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





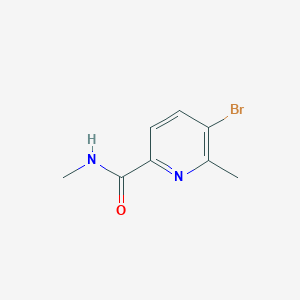

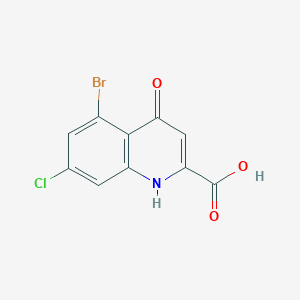
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
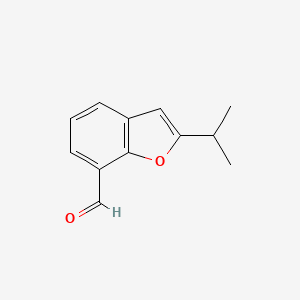

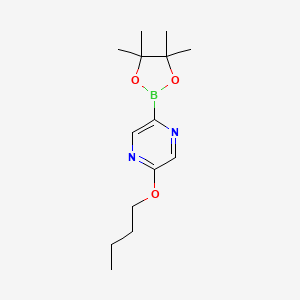
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)

